molecular formula C18H16Cl2N2O5S B2830227 3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate CAS No. 421573-24-2

3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B2830227
CAS No.: 421573-24-2
M. Wt: 443.3
InChI Key: GCWGUBBILQXDSP-UHFFFAOYSA-N
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Description

3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate is a synthetic organic compound featuring a benzoisothiazole sulfonamide core linked via an amino propyl chain to a 2-(2,4-dichlorophenoxy)acetate ester. The ester group may act as a pro-drug, enhancing bioavailability by hydrolyzing to the active acid form in vivo.

Properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O5S/c19-12-6-7-15(14(20)10-12)27-11-17(23)26-9-3-8-21-18-13-4-1-2-5-16(13)28(24,25)22-18/h1-2,4-7,10H,3,8-9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWGUBBILQXDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCOC(=O)COC3=C(C=C(C=C3)Cl)Cl)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate typically involves multiple steps. One common approach is to start with the preparation of the benzoisothiazole derivative, followed by the introduction of the amino propyl group, and finally, the esterification with 2-(2,4-dichlorophenoxy)acetic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary, but they often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogs

3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-propyl chloro(phenyl)acetate
  • Key Differences: The target compound substitutes the dichlorophenoxy group with a chloro-phenylacetate group.
  • Impact on Properties: LogP: The analog has a LogP of 2.63, indicating moderate lipophilicity . Synthesis: Both likely employ POCl3-mediated esterification or sulfonamide formation, as seen in thiadiazole analogs .
2,4-DB (4-(2,4-Dichlorophenoxy)butyric Acid)
  • Key Differences: 2,4-DB lacks the benzoisothiazole sulfonamide and amino propyl linker.
  • Functional Impact :
    • Mode of Action : 2,4-DB acts as an auxin mimic, disrupting plant growth . The target compound’s benzoisothiazole may introduce secondary mechanisms, such as enzyme inhibition or enhanced systemic mobility.
    • Stability : The ester group in the target compound may delay hydrolysis, prolonging activity compared to 2,4-DB’s acid form .

Physicochemical Properties

Property Target Compound* Chloro(phenyl)acetate Analog 2,4-DB
Molecular Weight (g/mol) ~450 (estimated) 392.86 249.08
LogP ~3.5 (predicted) 2.63 2.8 (acid form)
H-Bond Donors/Acceptors 1/5 1/5 1/4
Polar Surface Area (Ų) ~85 (estimated) 84.83 74.6

*Estimated values based on structural analogs.

Q & A

Q. What are the optimal synthetic routes for 3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate, and how can yield be improved?

Methodological Answer: The compound’s synthesis involves multi-step reactions, including nucleophilic substitution and esterification. For example, describes refluxing intermediates in DMSO for 18 hours to achieve a 65% yield. To optimize yield:

  • Solvent selection: Replace DMSO with polar aprotic solvents like DMF or acetonitrile to enhance reaction kinetics.
  • Catalyst use: Add catalytic bases (e.g., K₂CO₃) to facilitate deprotonation during ester formation.
  • Reaction time reduction: Use microwave-assisted synthesis to shorten reflux durations (e.g., 3–6 hours vs. 18 hours) .

Q. How can spectroscopic techniques (NMR, MS, HPLC) confirm the compound’s structural integrity and purity?

Methodological Answer:

  • NMR: Analyze the ¹H-NMR spectrum for diagnostic signals:
    • Benzoisothiazole dioxid protons: δ 7.5–8.5 ppm (aromatic).
    • Propylamino linker: δ 2.8–3.5 ppm (methylene groups adjacent to NH).
    • Dichlorophenoxy group: δ 6.8–7.2 ppm (split aromatic peaks due to Cl substituents) .
  • Mass Spectrometry (MS): Confirm molecular weight (expected [M+H]⁺ ≈ 455.3) using high-resolution ESI-MS.
  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .

Q. What strategies ensure reproducibility in purity assessment across different batches?

Methodological Answer:

  • Crystallization control: Recrystallize the final product from ethanol/water (3:1) to remove impurities ().
  • Chromatographic standardization: Use identical HPLC conditions (column type, flow rate, gradient) across batches.
  • Thermogravimetric analysis (TGA): Monitor decomposition temperatures to detect residual solvents or byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay standardization: Control variables like cell line passage number, serum concentration, and incubation time (e.g., uses 24-hour exposure for cytotoxicity assays).
  • Dose-response validation: Perform triplicate experiments with internal controls (e.g., doxorubicin as a positive control).
  • Meta-analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀ = −log₁₀(IC₅₀)) to identify outliers .

Q. What computational methods predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the benzoisothiazole dioxid moiety.
  • MD simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., 310 K, 1 atm) .

Q. How can environmental fate studies evaluate the compound’s persistence and ecotoxicity?

Methodological Answer:

  • Biodegradation assays: Use OECD 301F (manometric respirometry) to measure mineralization rates in soil/water systems.
  • QSAR modeling: Predict bioaccumulation (log P ≈ 2.6; ) and toxicity (e.g., LC₅₀ for Daphnia magna) using EPI Suite .

Q. What experimental designs validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies:
    • Acidic/alkaline hydrolysis: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 48 hours.
    • Thermal stress: Heat to 60°C for 72 hours.
      Monitor degradation via HPLC-PDA; identify major degradants using LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Modify the dichlorophenoxy group: Replace Cl with F or CF₃ to assess electron-withdrawing effects on bioactivity.
  • Alter the propylamino linker: Test ethylene or butylene spacers to optimize steric interactions.
  • Benchmark against analogs: Compare with ’s ethyl 2-[2-(4-cyanophenyl)-3-oxo-pyrazol-4-yl]acetate to identify critical pharmacophores .

Q. What statistical methods address variability in biological replicate data?

Methodological Answer:

  • ANOVA with Tukey’s post-hoc test: Analyze dose-response data across replicates ( uses randomized block designs).
  • Power analysis: Determine sample size (n ≥ 6) to achieve 80% statistical power (α = 0.05) .

Q. How can in vitro-in vivo extrapolation (IVIVE) models predict pharmacokinetics?

Methodological Answer:

  • Hepatic clearance: Use human liver microsomes (HLMs) to measure intrinsic clearance (CLint).
  • PBPK modeling: Simulate plasma concentration-time profiles in GastroPlus™, incorporating log D (pH 7.4 ≈ 2.6; ) and plasma protein binding .

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